

Iadademstat for Non-Oncology Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iadademstat*

Cat. No.: *B609776*

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Abstract

Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] While extensively investigated in oncology, emerging preclinical and clinical data support its therapeutic potential in non-oncology indications, primarily in hematological disorders. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of **iadademstat** for the treatment of Sickle Cell Disease (SCD) and the scientific rationale for its investigation in Essential Thrombocythemia (ET).

Introduction to Iadademstat

Iadademstat is an orally bioavailable, covalent inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, **iadademstat** modulates gene expression, leading to cellular differentiation and other therapeutic effects.[1][2] Its favorable safety profile, established in oncology trials involving nearly 200 patients, supports its exploration in non-malignant diseases.[5][6][7]

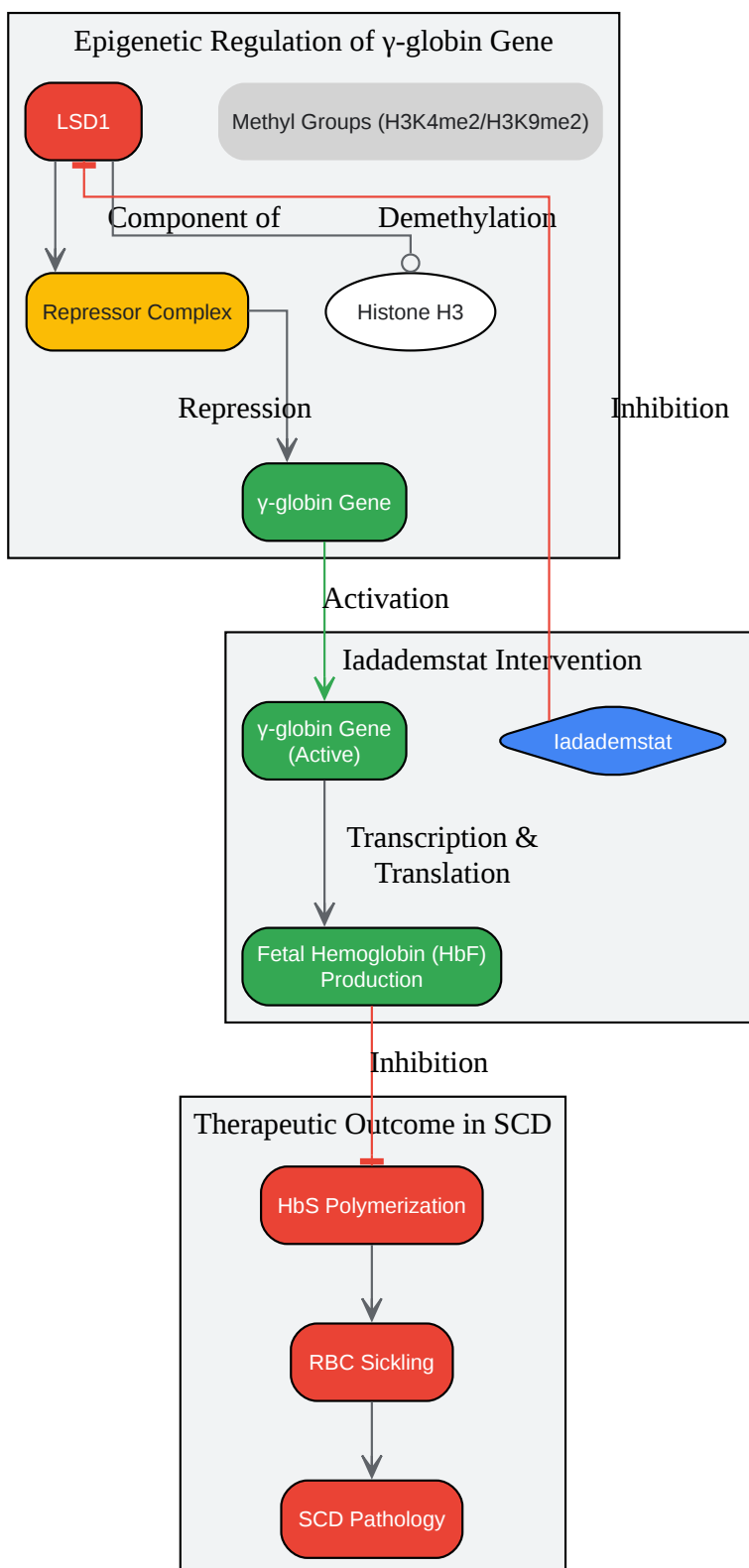
Iadademstat for Sickle Cell Disease (SCD)

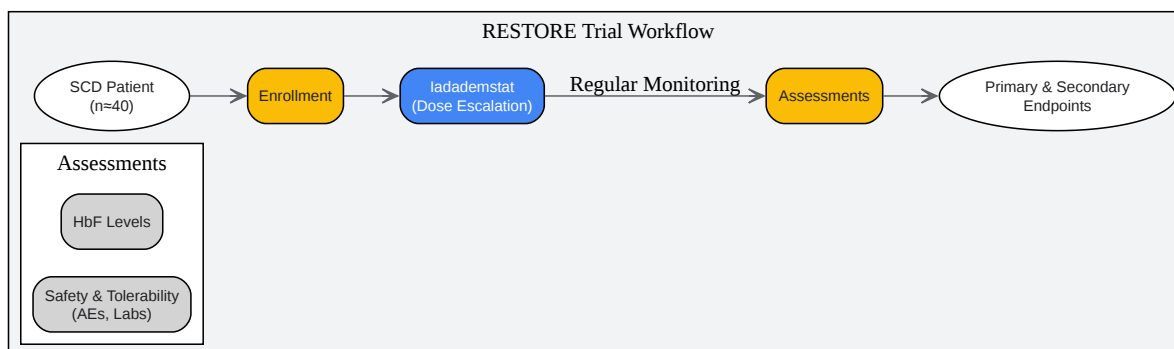
The primary non-oncology indication for **iadademstat** is Sickle Cell Disease, a genetic blood disorder characterized by abnormal hemoglobin (HbS) that causes red blood cells to become rigid and sickle-shaped, leading to vaso-occlusive crises and chronic organ damage.[5]

Mechanism of Action in SCD

The therapeutic rationale for **iadademstat** in SCD is the re-induction of fetal hemoglobin (HbF) expression.[2][5][7] Increased levels of HbF inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its pathological consequences.[5]

iadademstat inhibits LSD1, which is a key component of a repressor complex that silences the expression of the γ -globin gene (HBG1/2), a subunit of fetal hemoglobin.[3][7] By inhibiting LSD1, **iadademstat** leads to the epigenetic reprogramming of the hemoglobin switch, resulting in the reactivation of γ -globin gene expression and subsequent increase in HbF production.[6][7][8]





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- To cite this document: BenchChem. [Iadademstat for Non-Oncology Therapeutic Areas: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609776#iadademstat-for-non-oncology-therapeutic-areas\]](https://www.benchchem.com/product/b609776#iadademstat-for-non-oncology-therapeutic-areas)

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